2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
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Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are heterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds under different experimental settings .
Molecular Structure Analysis
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have the ability to manifest substituents around a core scaffold in defined three-dimensional representations. They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and can involve a variety of reagents and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary widely depending on the specific substituents present in the molecule .
Mechanism of Action
While the specific mechanism of action for “2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” is not known, compounds containing the 1,2,4-triazole moiety have been found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal agents, antibacterial agents, and others .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEINIULPFMQDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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